[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate
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Overview
Description
[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H18O6S2 and a molecular weight of 358.423. This compound is characterized by the presence of two sulfonate groups attached to a methylphenyl structure. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylmethanol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+4-Methylphenylmethanol→[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds have a similar sulfonate structure but differ in their reactivity and applications.
Sulfonamides: Characterized by the presence of a sulfonamide group, these compounds are widely used in medicinal chemistry.
Sulfones: These compounds contain a sulfone group and are known for their stability and use in various chemical reactions.
Uniqueness
[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual sulfonate groups provide versatility in synthetic applications and research.
Properties
CAS No. |
14894-58-7 |
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Molecular Formula |
C15H18O6S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(4-methylphenyl)sulfonylmethanol |
InChI |
InChI=1S/C8H10O3S.C7H8O3S/c1-7-2-4-8(5-3-7)12(10,11)6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,9H,6H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FZFHYWZMKOWZLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Synonyms |
[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate |
Origin of Product |
United States |
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